molecular formula C12H14O B3048572 3-Phenyl-2-cyclohexen-1-ol CAS No. 17488-64-1

3-Phenyl-2-cyclohexen-1-ol

Cat. No. B3048572
CAS RN: 17488-64-1
M. Wt: 174.24 g/mol
InChI Key: ATRDVZTVELRNIP-UHFFFAOYSA-N
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Description

“3-Phenyl-2-cyclohexen-1-ol” is a compound that contains a cyclohexene ring, which is a six-membered ring with one double bond . The “3-Phenyl” indicates that a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) is attached to the third carbon of the cyclohexene ring . The “-1-ol” indicates that there is a hydroxyl group (-OH) attached to the first carbon of the cyclohexene ring . The molecular formula of this compound is C12H14O .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-2-cyclohexen-1-ol” consists of a six-membered cyclohexene ring with a double bond, a phenyl group attached to the third carbon, and a hydroxyl group attached to the first carbon . The molecular weight of this compound is 98.143 Da .

Scientific Research Applications

Metabolism and Metabolite Identification

  • In Vitro Metabolism : 3-Phenyl-2-cyclohexen-1-ol has been studied in the context of its metabolism. For instance, 1-phenyl-1-cyclohexene, closely related to 3-Phenyl-2-cyclohexen-1-ol, undergoes various metabolic processes including allylic hydroxylation, oxidation, and epoxidation-hydrolysis in mouse liver microsomal preparations, leading to the formation of multiple metabolites (Martin et al., 1982).
  • Identification of Metabolites : The metabolic pathways of similar compounds like 1-phenylcyclohexene have been explored using rat liver homogenates, which revealed initial oxidation at specific positions leading to various metabolites. This information could be valuable for understanding the metabolism of 3-Phenyl-2-cyclohexen-1-ol (Cook et al., 1984).

Mass Spectrometry Analysis

  • Electron Impact Mass Spectrometry : The mass spectrum of compounds like 3-cyclohexen-1-ol, which share a structural similarity with 3-Phenyl-2-cyclohexen-1-ol, has been extensively studied, providing insights into reactions like the retro Diels-Alder reaction, crucial for understanding the chemical behavior of such compounds (Braem et al., 1982).

Chemical Synthesis and Catalysis

  • Catalysis in Oxidation Reactions : Studies on cyclohexene and its derivatives, like cyclohexen-1-ol, have shown their reactivity in oxidation reactions catalyzed by various agents. Such studies provide a framework for understanding how 3-Phenyl-2-cyclohexen-1-ol might behave in similar catalytic processes (Stultz et al., 2000).

Chemical Reactions and Mechanisms

  • Enantioselective Reactions : Research has been conducted on the enantioselective deprotonation of similar compounds like cyclohexene oxide, leading to specific chiral alcohols. This research could be extrapolated to understand how 3-Phenyl-2-cyclohexen-1-ol might participate in enantioselective chemical reactions (Bhuniya & Singh, 1994).

Hydrogen Bonding and Molecular Structure

  • Intramolecular Hydrogen Bonding : Studies on compounds like 3-buten-1-ol and its derivatives have focused on the importance of intramolecular hydrogen bonding, which is a critical aspect to consider when studying the structure and reactivity of 3-Phenyl-2-cyclohexen-1-ol (Bakke & Bjerkeseth, 1998).

properties

IUPAC Name

3-phenylcyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRDVZTVELRNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938594
Record name 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclohex-2-en-1-ol

CAS RN

17488-64-1
Record name 2-Cyclohexen-1-ol, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017488641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CK Hiebert, RB Silverman - Journal of medicinal chemistry, 1988 - ACS Publications
Department of Chemistry and Department of Biochemistry, Molecular Biology, and Cell Biology, Northwestern University, Evanston, Illinois 60208. Received December 14, 1987 l-Methyl…
Number of citations: 16 pubs.acs.org
M Shibuya, S Ito, M Takahashi, Y Iwabuchi - Organic letters, 2004 - ACS Publications
… It was noted that IBX in DMSO immediately oxidized 3-phenyl-2-cyclohexen-1-ol to 1b at … caused allylic transposition to yield 35% 3-phenyl-2-cyclohexen-1-ol and 65% starting 1a. This …
Number of citations: 110 pubs.acs.org
CC Smith, RR Rothhaar, KJ Thobe, CM Crago… - Microchemical …, 1997 - Elsevier
… To a solution of 3-phenyl-2-cyclohexen-1-ol (0.78 g, 5.6 mmol) in a mixture of 33 mL pyridine at 0 C was added a catalytic amount of DMAP and 6.5 mL (86.2 mmol) of acetic anhydride. …
Number of citations: 2 www.sciencedirect.com
J Cosgrove - 2022 - search.proquest.com
… Allylic hydroxylation products, 2-phenylcyclohex-2-enol 2b and 3-phenyl-2cyclohexen-1-ol 2c are tentatively assigned to the resonances observed at δ = 4.72 (bs, 1H) and 4.38 (bs, 1H), …
Number of citations: 0 search.proquest.com
JQ Yu, EJ Corey - Organic Letters, 2002 - ACS Publications
… cyclohexenyl-tert-butylperoxide upon stirring with aluminum amalgam in wet ether at 23 C is reduced exothermically (spontaneous heating to reflux) in 1 h to 3-phenyl-2-cyclohexen-1-ol…
Number of citations: 196 pubs.acs.org

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